molecular formula C29H39BrFN3O5 B1667681 Atopaxar hydrobromide CAS No. 474550-69-1

Atopaxar hydrobromide

Cat. No. B1667681
M. Wt: 608.5 g/mol
InChI Key: UNMBLVOFOAGGCG-UHFFFAOYSA-N
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Description

Atopaxar hydrobromide is a 2-iminopyridine derivative and platelet aggregation inhibitor.

Scientific Research Applications

Atopaxar in Coronary Artery Disease

Atopaxar hydrobromide, a reversible protease-activated receptor-1 (PAR-1) antagonist, has been explored for its efficacy in coronary artery disease (CAD). The LANCELOT–CAD trial revealed that atopaxar interferes with thrombin-mediated platelet effects, which could be beneficial in CAD treatment. Although atopaxar led to increased minor bleeding, it showed potential in reducing ischemic events without a significant rise in major bleeding. Further trials are required to validate these effects (Wiviott et al., 2011).

Atopaxar in Acute Coronary Syndromes

Effects on Platelet Activation and Inflammation Markers

Research into atopaxar's effects on markers of platelet activation and inflammation showed mixed results. While atopaxar decreased sCD40L levels, it did not exhibit a broad anti-inflammatory effect. The clinical relevance of these findings, especially the increases in Lp-PLA2 and IL-18 concentrations, needs further investigation (O’Donoghue et al., 2012).

PAR-1 Antagonists: Efficacy and Safety

A broader review of PAR-1 antagonists, including atopaxar, suggested a reduction in cardiovascular mortality risk. However, the increased risk of bleeding with these antagonists requires careful patient selection (Chatterjee et al., 2012).

Potential Benefits in High-Risk Patients

Atopaxar may offer benefits in patients at high risk of recurrent ischemic events when used alongside standard antiplatelet therapy. However, its tolerability, particularly regarding liver enzymes and QTcF interval prolongation, warrants further phase III studies (Wurster & May, 2012).

properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915664
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atopaxar hydrobromide

CAS RN

474550-69-1, 943239-67-6
Record name Atopaxar hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOPAXAR HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Bromo-1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)ethanone (550 g, 1.485 mol) was dissolved in tetrahydrofuran (3 L) and subjected to clarifying filtration. A solution of 5,6-diethoxy-7-fluoro-3H-isoindol-1-ylamine (300 g, 1.254 mol) in tetrahydrofuran (4.5 L) was added dropwise to the above solution in 3 portions (100 g/1.5 L×3 times) while stirring at the ambient temperature of 6° C. After completion of the dripping, crystals were deposited. After stirring for 18 hours, the deposited crystals were collected by filtration and washed with ice-cooled tetrahydrofuran (1.2 L) to give 696.5 g of the captioned compound as wet crystals.
Name
2-Bromo-1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)ethanone
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
4.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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